Product packaging for (2R)-but-3-en-2-ol(Cat. No.:CAS No. 33447-72-2)

(2R)-but-3-en-2-ol

Cat. No.: B3260753
CAS No.: 33447-72-2
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-SCSAIBSYSA-N
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Description

(2R)-but-3-en-2-ol, also known as (R)-(-)-Methyl vinyl carbinol, is a versatile chiral building block of high interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol, is characterized as a colorless clear liquid . It has a boiling point of approximately 97.3°C and a flash point of 16.7°C, classifying it as a highly flammable liquid . Its primary research value lies in its terminal vinyl group and adjacent stereocenter, making it a key precursor for asymmetric synthesis. Researchers utilize it in reactions such as Sharpless asymmetric epoxidation and other transition metal-catalyzed transformations to introduce chiral complexity into target molecules. The compound is commercially available from several chemical suppliers specializing in research chemicals . This product is intended for laboratory research purposes only and is not suitable for human consumption or diagnostic use. Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B3260753 (2R)-but-3-en-2-ol CAS No. 33447-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33447-72-2
Record name (2R)-but-3-en-2-ol
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Synthetic Methodologies and Stereoselective Preparation

Novel Synthetic Route Development

Fragmentation and Rearrangement Pathways

While direct fragmentation or rearrangement pathways specifically for the synthesis of (2R)-but-3-en-2-ol are not extensively detailed in the provided literature, rearrangement reactions, particularly the Claisen rearrangement, are noted for their utility in creating chiral centers and allylic alcohol structures thieme-connect.dethieme-connect.deresearchgate.net. These reactions typically involve the thermal or catalyzed rearrangement of allyl vinyl ethers. The principle behind these rearrangements is the transfer of chirality from a starting allylic alcohol to a newly formed carbon center, often resulting in high enantiomeric excess thieme-connect.deresearchgate.net. For instance, optically pure allylic alcohols can be used to create quaternary centers with high enantiomeric excess through Claisen rearrangement thieme-connect.de.

Although not directly producing this compound, the general concept of fragmentation is applied in the synthesis of carbonyl compounds through oxidative cleavage of alkenes or 1,2-diols thieme-connect.dethieme-connect.de. These methods are more broadly used for ketone and aldehyde synthesis but illustrate the principle of breaking down larger molecules to form smaller, functionalized units.

Stereocontrolled Functionalization Reactions

Stereocontrolled functionalization offers a more direct route to enantiomerically pure this compound. These methods typically involve asymmetric catalysis or the use of chiral auxiliaries to guide the formation of the desired stereoisomer.

Asymmetric Catalysis in Allylic Alcohol Synthesis: Transition metal catalysis, particularly using ruthenium, has emerged as a powerful tool for the enantioselective synthesis of allylic alcohols. For example, ruthenium-catalyzed carbonyl vinylations using chiral ligands, such as JOSIPHOS, can convert primary alcohols and alkynes into chiral allylic alcohols with excellent stereocontrol organic-chemistry.orgnih.gov. These reactions often involve the dehydrogenation of an alcohol to an aldehyde, followed by nucleophilic addition of a vinylruthenium species to the carbonyl group nih.gov.

Other Stereoselective Approaches: Research has also explored the use of chiral auxiliaries and organocatalysis for stereoselective allylic alcohol synthesis. For instance, the asymmetric addition of alkenylzinc reagents to aldehydes catalyzed by chiral ligands has been shown to produce enantiomerically enriched allylic alcohols organic-chemistry.org. Furthermore, the development of catalytic asymmetric 1,3-dipolar cycloadditions and other cascade reactions involving allyl alcohol moieties has been reported for the synthesis of complex chiral molecules, demonstrating the versatility of allylic alcohol scaffolds in stereoselective synthesis researchgate.netchinesechemsoc.orgrsc.org.

Data Table: Examples of Stereoselective Synthesis of Allylic Alcohols

Reaction Type/MethodologyKey Reagents/CatalystStarting Material ExampleProduct Example (Chiral Allylic Alcohol)Yield (%)Enantiomeric Excess (ee)Reference
Ruthenium-catalyzed Carbonyl Vinylation via Hydrogen Auto-TransferChiral Ru-JOSIPHOS complex, 2-butynePrimary alcoholsChiral allylic alcoholsHighExcellent nih.gov
Hoppe-Matteson-Aggarwal (HMA) ProtocolHoppe anion, Vinyl boronic esterVarious functionalized vinyl boronic estersAllylic alcoholsGoodExcellent acs.orguni-hannover.de
Asymmetric Addition of Alkenylzinc to AldehydesChiral ligands (e.g., (-)-2-exo-morpholinoisoborne-10-thiol)Aldehydes(E)-Allylic alcoholsGood>95% organic-chemistry.org
Organocatalytic Asymmetric SynthesisChiral catalystsVarious substratesChiral allylic alcoholsHighUp to 99% pnas.org

Compound Name List:

this compound

Reactivity and Mechanistic Investigations

Electrophilic Additions to the Alkene Moiety

The terminal alkene in (2R)-but-3-en-2-ol is susceptible to electrophilic attack. The presence of the chiral center adjacent to the double bond can lead to diastereoselective outcomes in these addition reactions.

Epoxidation of the alkene in this compound creates new stereogenic centers at C3 and C4. The existing (R)-configuration at C2 can direct the approach of the epoxidizing agent, leading to a preference for one epoxide diastereomer over the other. While peroxyacids like m-CPBA can induce facial selectivity, studies have explored various catalytic systems for enhanced diastereoselectivity. For instance, titanium-salen complexes utilizing aqueous hydrogen peroxide have been reported to achieve highly syn-selective epoxidation of terminal allylic alcohols, yielding epoxy alcohols with high diastereomeric ratios (dr), often exceeding 99:1 nih.gov. In such systems, the catalyst configuration dictates the syn or anti selectivity relative to the existing stereocenter.

Table 3.1.1: Diastereoselective Epoxidation of Allylic Alcohols (Illustrative Data)

Substrate ExampleEpoxidizing AgentCatalyst SystemYield (%)Diastereomeric Ratio (dr)Reference
Terminal Allylic AlcoholH₂O₂Ti-Salen98>99:1 (syn) nih.gov
Terminal Allylic Alcoholm-CPBANoneVariableModerate wikipedia.org

The reactivity and stereochemical course of reactions involving the alkene moiety of this compound are influenced by factors such as allylic strain and stereoelectronic effects. Allylic strain refers to unfavorable steric interactions between substituents on the allylic carbon (C2) and the double bond. The methyl and hydroxyl groups at C2 can influence the preferred conformation of the molecule. Stereoelectronic effects, such as hyperconjugation or orbital overlap, can stabilize certain transition states, thereby dictating the regioselectivity and stereoselectivity of additions. For example, the hydroxyl group can participate in hydrogen bonding, potentially directing the approach of reagents and influencing the conformational preferences that lead to specific diastereomeric products wikipedia.orgcdnsciencepub.com. Models considering these interactions help rationalize the observed stereochemical outcomes in reactions like epoxidation wikipedia.orgcdnsciencepub.com.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo various functional group transformations. These include esterification, etherification, and oxidation. For instance, reaction with acylating agents like acetic anhydride (B1165640) in the presence of a base can yield the corresponding acetate (B1210297) ester. Oxidation of the secondary alcohol can lead to the formation of the α,β-unsaturated ketone, but-3-en-2-one, using reagents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation conditions. These transformations are fundamental for modifying the molecule's properties or preparing it for further synthetic steps.

Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in the selective transformations of this compound, particularly in asymmetric hydrogenation and carbonylation reactions.

The asymmetric hydrogenation of the alkene in this compound, or related prochiral alkenes, is a significant area of research. This process typically employs chiral transition metal catalysts, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The mechanism generally involves the coordination of the alkene to the metal center, followed by oxidative addition of hydrogen. A key step is the migratory insertion of the alkene into a metal-hydride bond, which occurs in a stereoselective manner due to the influence of the chiral ligand. Reductive elimination of the saturated alkane then regenerates the catalyst. For example, chiral ruthenium catalysts, particularly those employing BINAP ligands, are known for their efficacy in hydrogenating various substrates, including allylic alcohols, with high enantioselectivity shu.eduajchem-b.com. The precise mechanism can vary depending on the metal and ligand system, with some catalysts exhibiting bifunctional activity where both the metal and the ligand interact with the substrate ajchem-b.com.

Table 3.3.1: Asymmetric Hydrogenation of Olefins (Illustrative Data)

Substrate ClassCatalyst System ExampleLigand TypeProduct ClassTypical Enantioselectivity (ee)Reference
Prochiral AlkenesRh(I) complexesChiral Diphosphines (e.g., DuPhos)Chiral AlkanesHigh (90-99%) ajchem-b.com
Allylic AlcoholsRu complexesBINAPChiral AlcoholsHigh (90-97%) shu.eduajchem-b.com

This compound can participate in various transition metal-catalyzed carbonylation reactions, where carbon monoxide (CO) is incorporated into the molecule. Palladium (Pd) catalysts are frequently employed for these transformations. Direct carbonylation of allylic alcohols with CO can lead to the formation of β,γ-unsaturated carboxylic acids or esters, depending on the reaction conditions and the presence of nucleophiles like alcohols or water oup.comresearchgate.netresearchgate.net. For instance, palladium-catalyzed reactions using formic acid as a CO source allow for the synthesis of β,γ-unsaturated carboxylic acids under mild conditions, avoiding the need for high-pressure gaseous CO researchgate.net. These reactions can exhibit excellent chemo-, regio-, and stereoselectivity, with specific ligands like Xantphos often proving crucial for optimal performance researchgate.net. In some cases, cyclocarbonylation reactions can occur, leading to the formation of lactones, such as γ-butyrolactones, from unsaturated allylic alcohols dntb.gov.ua.

Table 3.3.2: Palladium-Catalyzed Carbonylation of Allylic Alcohols (Illustrative Data)

Substrate ClassCarbonyl SourceCatalyst System ExampleProduct ClassSelectivity (Regio-/Stereo-)Reference
Allylic AlcoholsCO / Formic AcidPd complexesβ,γ-Unsaturated Carboxylic AcidsExcellent oup.comresearchgate.net
Allylic AlcoholsCOPd-DPEphosγ-ButyrolactonesHigh dntb.gov.ua
Allylic AlcoholsCOPd complexesβ,γ-Unsaturated AmidesExcellent researchgate.net

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions offer efficient pathways to construct complex molecules from simpler starting materials in a single operation. Chiral allylic alcohols, including potentially this compound, can serve as valuable building blocks in such transformations.

While specific examples of this compound in multicomponent reactions are not explicitly detailed in the provided snippets, the broader field of allylic alcohol chemistry shows their involvement in reactions like Pd(II)-catalyzed oxidative three-component cascade reactions for the synthesis of substituted pyrroles from amines, alkyne esters, and alkenes organic-chemistry.org. Such reactions highlight the capacity of allylic systems to engage in complex bond-forming sequences.

Fundamental Studies on Reaction Selectivity and Stereocontrol

Controlling selectivity, particularly stereoselectivity, is paramount when working with chiral molecules like this compound. Fundamental studies in this area focus on understanding the factors that govern regioselectivity and enantioselectivity, and developing methods to achieve high levels of control.

Kinetic Resolution and Dynamic Kinetic Resolution (DKR): Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically pure compounds from racemates. Lipases are widely employed in the KR of racemic alcohols, catalyzing ester synthesis or hydrolysis. For allylic alcohols, metal/lipase (B570770) co-catalyzed DKR processes have been developed. For instance, ruthenium catalysts in combination with lipases can mediate the dynamic kinetic resolution of racemic allylic alcohols via an isomerization-hydrogenation cascade, yielding enantioenriched chiral alcohols with high diastereoselectivity and enantioselectivity mdpi.comnih.gov. Vanadium catalysts have also been shown to promote the racemization of chiral alcohols through mechanisms involving carbocation intermediates, which can then undergo enantioselective esterification by lipases mdpi.com. These methods allow for the quantitative transformation of racemic mixtures into single enantiomers, a crucial aspect for utilizing chiral building blocks.

Asymmetric Catalysis: Asymmetric catalysis is central to achieving high stereoselectivity in reactions involving chiral substrates or in the synthesis of chiral products. Studies have explored various transition metal catalysts for stereoselective transformations of allylic alcohols. For example, iridium-catalyzed asymmetric allylation of racemic branched allylic alcohols with thiols has been reported, yielding chiral β-hydroxy allylic sulfides with good to excellent enantioselectivity rsc.org. Palladium-catalyzed asymmetric allylic substitution reactions, often involving desymmetrization of prochiral substrates, are also key methods for constructing chiral polyheterocycles thieme-connect.de. Furthermore, research into the asymmetric addition of organometallic reagents to carbonyl compounds, including allylic nucleophiles, aims to control the stereochemistry of newly formed chiral centers organic-chemistry.orgnih.gov.

Mechanistic Insights into Stereoselectivity: Fundamental studies often delve into the mechanistic underpinnings of observed stereoselectivity. For example, computational investigations using density functional theory (DFT) have been employed to elucidate the factors influencing the diastereoselective epoxidation of chiral allylic alcohols, revealing the importance of steric interactions and conformational preferences in determining the preferred transition states acs.org. Similarly, studies on the addition of allylmagnesium halides to chiral ketones suggest that stereoselectivity arises from the approach of the nucleophile to the lowest energy conformations of the ketone, rather than solely relying on traditional models like Felkin-Anh, especially when reactions are very fast nih.gov.

Data Tables

While specific data tables for this compound were not directly extracted from the search results, the following table illustrates the type of data typically presented in studies on chiral allylic alcohol transformations, based on related research:

Table 1: Examples of Stereoselective Transformations Involving Chiral Allylic Alcohols

Reaction TypeCatalyst/Reagent SystemSubstrate Class (Example)Product Class (Example)YieldEnantioselectivity (ee) / Diastereoselectivity (dr)Citation
Cascade Reductive Syn-Arylative CyclizationNi(cod)₂, (S)-BIDIMETetrasubstituted Allylic AlcoholsFive-membered heterocyclics (e.g., pyrrolidines, THF)Up to 98%>99:1 er chemrxiv.org
Isomerization/DKR of Allylic AlcoholsChiral BINOL-based alkoxidesRacemic allylic alcoholsChiral secondary allylic alcoholsHighUp to 99% ee, S factor >200 acs.org
Reductive Cross Coupling of Alkynes and Boronic EstersCu-based catalystTerminal alkynes, α-chloro boronic estersChiral allylic alcoholsHighExcellent regioselectivity, E/Z > 200:1, stereospecific dicp.ac.cn
Isomerization-Dynamic Kinetic Resolution CascadeRu-diamine diphosphine complex, tBuOKRacemic allylic alcoholsEnantioenriched chiral alcohols with adjacent stereocentersHighUp to >99:1 dr, >99% ee nih.gov
Asymmetric Allylation/Acyl Transfer RearrangementIr-catalyst, thioesters, VECThioesters, Vinyl ethylene (B1197577) carbonate (VEC)Chiral β-hydroxy allylic sulfidesGood to highExcellent enantioselectivity rsc.org
Pd-catalyzed Asymmetric Allylic Substitution CascadePd(0) catalyst, chiral ligandsMeso-diol diesters of cycloolefinsChiral polyheterocyclesHighExcellent dr thieme-connect.de

Note: The specific compound this compound is a chiral allylic alcohol and would be expected to participate in similar transformations as described for other chiral allylic alcohols. Specific reaction conditions, yields, and selectivities would depend on the exact substrate and catalyst system employed.

Compound Name Table

this compound

Allylic alcohols

Chiral allylic alcohols

Tetrasubstituted allylic alcohols

(2R,3S)-3-phenylbutan-2-ol

(2R)-2,3-dimethylbutan-1-ol

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

2,3-Butanediol

(2R,3R)-(-)-2,3-Butanediol

(2S,3S)-(+)-2,3-Butanediol

(2R,3S)-2,3-Butanediol

(Z)-2-aroyl-3-(1H-imidazol-2-yl)-acrylonitriles

Quinoxalin-2(1H)-ones

Applications in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary and Ligand Precursor

While direct application as a classical chiral auxiliary—a stereogenic group temporarily incorporated to direct the stereochemical outcome of a reaction—is not extensively documented, the core value of (2R)-but-3-en-2-ol lies in its use as a chiral building block. nih.govresearchgate.net In this capacity, its inherent chirality is permanently integrated into the target molecule, dictating the stereochemistry of subsequent transformations. The stereocenter of this compound acts as an internal directing group, influencing the facial selectivity of reactions on nearby functional groups.

Furthermore, this compound is a viable precursor for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. Chiral phosphine (B1218219) and phosphite (B83602) ligands, for example, are widely used in transition-metal-catalyzed reactions to produce enantiomerically enriched products. researchgate.netnih.govrsc.org A plausible route to a chiral phosphite ligand involves the reaction of this compound with phosphorus trichloride (B1173362), followed by reaction with an axially chiral biphenol like (R)-BINOL. This would generate a P-chiral phosphite ligand where the stereochemistry is derived from the parent alcohol.

Table 1: Potential Synthesis of a Chiral Phosphite Ligand from this compound

StepReactant 1Reactant 2ProductPurpose
1This compoundPhosphorus trichloride (PCl₃)(2R)-but-3-en-2-yl phosphorodichloriditeForms a reactive phosphorus intermediate.
2(2R)-but-3-en-2-yl phosphorodichloridite(R)-BINOLChiral Phosphite LigandCreates a P-chiral ligand for asymmetric catalysis.

Stereoselective Construction of Complex Molecular Scaffolds

The defined stereochemistry of this compound is instrumental in the stereoselective synthesis of complex molecular frameworks, particularly macrocycles. A prominent example is found in the synthetic strategies toward the natural product (-)-Aigialomycin D . researchgate.netresearchgate.netnih.gov Although many syntheses of this molecule utilize the homologous (S)-4-penten-2-ol, the principles of stereocontrol are directly applicable.

In these syntheses, the chiral homoallylic alcohol is esterified with a functionalized aromatic acid derivative. This incorporates the chiral center and the terminal alkene into a linear precursor. The crucial macrocyclization step is then achieved via a Ring-Closing Metathesis (RCM) reaction, typically using a Grubbs catalyst. researchgate.net The pre-existing stereocenter at the alcohol position influences the conformational preference of the acyclic precursor, which can affect the efficiency and stereochemical outcome of the RCM reaction to form the 14-membered macrocycle. researchgate.net

Table 2: Key Synthetic Steps in a Representative Aigialomycin D Synthesis

StepReaction TypeKey ReagentsIntermediate/ProductRole of Chiral Alcohol Moiety
1Esterification(S)-4-penten-2-ol, Activated Resorcylic Acid DerivativeAcyclic Diene PrecursorIntroduces the C5' stereocenter and a terminal alkene for RCM. researchgate.net
2Ring-Closing Metathesis (RCM)Grubbs II Catalyst14-Membered MacrolactoneThe chiral center guides the conformation for efficient macrocyclization. researchgate.net
3DeprotectionAcidic conditions(-)-Aigialomycin DThe original stereocenter is a key feature of the final natural product. researchgate.net

Precursor in the Synthesis of Bioactive Molecules and Natural Product Derivatives

The utility of this compound as a chiral starting material extends to the total synthesis of various bioactive molecules. Its role is to provide a specific stereocenter that is often found in the core structure of complex natural products.

(-)-Aigialomycin D , a member of the resorcylic acid lactone (RAL) family, exhibits noteworthy protein kinase inhibitory activities, making it a target of interest in cancer research. nih.gov Multiple total syntheses have been developed, underscoring its biological relevance. researchgate.netwikipedia.orgacs.org The syntheses pivot on the use of a chiral homoallylic alcohol like (S)-4-penten-2-ol to establish the C5' stereocenter, a critical element for the molecule's bioactivity. researchgate.net

Similarly, the Epothilones , such as Epothilone B, are potent microtubule-stabilizing agents with significant anticancer properties. organic-chemistry.org The syntheses of these complex 16-membered macrolides require the meticulous construction of multiple stereocenters. Chiral alcohol fragments are key building blocks for segments of the molecule, such as the C1-C9 fragment. wikipedia.org While a direct synthesis from this compound may not be the most common route, its structural motif is representative of the small, chiral alcohols used to build up the carbon skeleton and install the necessary stereochemistry.

Development of Novel Synthetic Methodologies Based on its Reactivity

The bifunctional nature of this compound makes it an excellent substrate for the development and optimization of new synthetic methods. Its allylic alcohol moiety is amenable to a range of stereoselective transformations.

Sharpless Asymmetric Epoxidation: This reaction is a cornerstone of asymmetric synthesis for converting allylic alcohols into chiral 2,3-epoxyalcohols. acs.orgharvard.edu Applying this methodology to this compound would be expected to proceed with high diastereoselectivity due to the existing stereocenter. Depending on the choice of chiral tartrate ligand (L-(+)-DET or D-(-)-DET), one of two possible diastereomeric epoxyalcohols can be selectively synthesized. dalalinstitute.comorganic-chemistry.org These resulting chiral epoxyalcohols are highly versatile intermediates, readily opened by various nucleophiles to generate more complex chiral structures.

Ozonolysis: The vinyl group of this compound can be cleaved using ozonolysis to generate a chiral carbonyl compound. To achieve this selectively, the hydroxyl group is typically protected first, for example, as a tert-butyldimethylsilyl (TBS) ether . core.ac.uk Ozonolysis of the resulting TBS-protected ether, followed by a reductive workup, would yield the valuable and highly reactive chiral building block, (R)-2-(tert-butyldimethylsilyloxy)propanal . This aldehyde can then be used in a variety of subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to build larger molecules with retention of the original stereochemistry.

Ring-Closing Metathesis (RCM): this compound can serve as a starting point for the synthesis of chiral dienes, which are precursors for RCM. For instance, etherification or esterification of the hydroxyl group with a moiety containing another terminal alkene (e.g., 4-penten-1-ol) would generate a diene. Subjecting this diene to a Grubbs catalyst would initiate an intramolecular RCM reaction to form a chiral cyclic ether, with the ring size dependent on the length of the tether. nih.govorganic-chemistry.org This strategy provides a powerful method for accessing chiral heterocyclic and carbocyclic scaffolds.

Table 3: Application of Synthetic Methodologies to this compound

MethodologyKey ReagentsExpected Product from this compoundSynthetic Value
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, t-BuOOH(2R,3S)-3-methyloxiran-2-yl)methanolVersatile chiral epoxyalcohol intermediate. acs.orgdalalinstitute.com
Ozonolysis (after protection)1. TBDMS-Cl, Imidazole2. O₃3. Me₂S(R)-2-(tert-butyldimethylsilyloxy)propanalChiral aldehyde for C-C bond formation. core.ac.uk
Ring-Closing Metathesis (after elaboration)Grubbs CatalystChiral Cyclic Ethers/CarbocyclesAccess to complex chiral ring systems. nih.govorganic-chemistry.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereochemical Modeling

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. cwu.edu By systematically rotating the dihedral angles associated with the hydroxyl and vinyl groups, different staggered and eclipsed conformations can be modeled. The relative stability of these conformers is then calculated, allowing for the prediction of the most populated shapes of the molecule in a given environment. This stereochemical modeling is the foundational step for accurately predicting spectroscopic properties and understanding reaction mechanisms. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and reactivity of organic molecules. frontiersin.orgnih.gov DFT provides a good balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways.

DFT calculations are highly effective in mapping out the step-by-step mechanism of chemical reactions. A notable example is the palladium-catalyzed amination of 3-buten-2-ol (B146109). frontiersin.orgnih.gov Computational studies have been used to investigate the reaction pathway, identifying key intermediates and transition states. nih.gov

In this specific reaction, DFT calculations show that the process involves the formation of a palladium-butenyl intermediate. nih.gov The nucleophile, an amine, can then attack this intermediate. The calculations can model the geometry of the transition state for this nucleophilic attack, providing information on bond-forming and bond-breaking distances. By calculating the energy of these transition states, chemists can predict which reaction pathways are most likely to occur. nih.gov

By calculating the Gibbs free energy of each reactant, intermediate, transition state, and product, an energetic landscape or reaction profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate.

In the palladium-catalyzed amination of 3-buten-2-ol, DFT studies have constructed detailed free energy profiles. researchgate.net These profiles reveal the energy barriers associated with different reaction pathways, explaining the observed outcomes. frontiersin.org For instance, the high regio- and stereoselectivity of the reaction is attributed to the steric hindrance between the but-3-en-2-ol substrate and the chiral phosphoramidite (B1245037) ligand on the palladium catalyst. nih.govresearchgate.net The calculations show a significant energy difference between the transition states leading to the R and S products, which explains why one enantiomer is formed preferentially. researchgate.net

Below is a table of calculated relative free energies for key transition states in the palladium-catalyzed amination of 3-buten-2-ol in a Tetrahydrofuran (THF) solvent, demonstrating the energetic preference for the pathway leading to the R-configured product. researchgate.net

Transition State SpeciesDescriptionRelative Free Energy (kcal/mol)
TSI-IIb-R Transition state for the down-attack direction leading to the R chiral configuration.14.3
TSI-IIb-S Transition state for the up-attack direction leading to the S chiral configuration.19.6

This interactive data table is based on findings from DFT calculations on the palladium-catalyzed amination of 3-buten-2-ol. researchgate.net

The 5.3 kcal/mol difference in activation energy makes the formation of the R-configured product significantly more favorable. researchgate.net

Spectroscopic Property Modeling for Structural and Mechanistic Insights (e.g., VCD, IR)

Computational chemistry is crucial for interpreting complex experimental spectra. By simulating spectra for known molecular structures, a direct comparison can be made with experimental data to confirm structural assignments.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is exceptionally sensitive to the three-dimensional structure of chiral molecules. wikipedia.orgnih.gov Quantum chemical calculations are essential for VCD analysis. wikipedia.org The process involves first performing a conformational analysis to identify all low-energy conformers. Then, the VCD and IR spectra for each conformer are calculated, typically using DFT. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. By comparing the simulated spectrum of a specific enantiomer, such as (2R)-but-3-en-2-ol, with the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. jascoinc.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of peaks in an experimental IR spectrum. For this compound, the gas-phase IR spectrum shows several characteristic absorption bands. nist.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3600O-H StretchAlcohol (-OH)
~3080C-H StretchAlkene (=C-H)
~2980C-H StretchAlkane (-C-H)
~1645C=C StretchAlkene (C=C)

This interactive data table highlights the main absorption bands in the IR spectrum of but-3-en-2-ol, with assignments based on established frequency ranges. nist.govspectroscopyonline.comdocbrown.info

The broadness of the O-H stretching band around 3600 cm⁻¹ in condensed phases is indicative of hydrogen bonding. docbrown.info Computational models can simulate these spectra, and the close match between calculated and experimental frequencies confirms the molecular structure. researchgate.net

Solvation Effects and Intermolecular Interactions in Reaction Systems

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgntnu.no This approach is computationally efficient and often provides a good approximation of bulk solvent effects. For example, in the DFT study of the amination of 3-buten-2-ol, calculations were performed using THF as a solvent to better reflect experimental conditions, revealing that the solvent stabilizes certain intermediates and transition states. frontiersin.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. ntnu.noresearchgate.net This method is more computationally intensive but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.govrsc.org For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, and these specific interactions with solvent molecules can alter conformational preferences and the energies of reaction intermediates. rsc.org Accurate modeling of these interactions is essential for a complete understanding of the molecule's behavior in solution. researchgate.netnih.gov

Q & A

Q. Methodological Example :

  • Experimental : Compare retention times in chiral GC with a racemic mixture as a control .
  • Computational : Use DFT to simulate IR spectra and cross-validate with experimental peaks .

How can researchers ensure reproducibility in synthesizing this compound?

Basic Research Question
Document step-by-step protocols with precise reaction conditions (temperature, solvent purity, catalyst loading) and characterize intermediates using GC-MS or FTIR . Adhere to guidelines for reporting experimental details, such as including supplementary materials for extended datasets (e.g., NMR raw files) .

Q. Methodological Example :

  • Control Variables : Standardize catalyst activation steps (e.g., Grubbs catalyst for olefin metathesis).
  • Data Retention : Archive raw chromatograms and spectral data for peer review .

What strategies resolve discrepancies in reported enantiomeric excess (ee) values for this compound across studies?

Advanced Research Question
Contradictions may arise from analytical method variability (e.g., column degradation in chiral HPLC) or sample contamination . Mitigate by:

  • Cross-Validation : Use orthogonal methods (e.g., polarimetry vs. chiral GC).
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-method agreement .
  • Literature Review : Trace inconsistencies via citation chaining (Google Scholar’s "Cited by" feature) to identify methodological shifts over time .

Case Study :
If one study reports 95% ee via HPLC and another 88% via NMR, re-run both methods under identical conditions and validate with computational ee prediction models .

How to design a comparative study assessing catalytic systems for asymmetric synthesis of this compound?

Advanced Research Question
Use the P-E/I-C-O framework :

  • Population (P) : Catalysts (e.g., organocatalysts vs. transition-metal complexes).
  • Exposure/Intervention (E/I) : Reaction parameters (solvent, temperature).
  • Comparison (C) : Baseline efficiency (e.g., uncatalyzed reaction).
  • Outcome (O) : Yield, ee, and turnover frequency (TOF).

Q. Methodological Steps :

Experimental Design : Randomize catalyst testing order to minimize batch effects.

Data Collection : Use high-throughput screening for rapid TOF calculation.

Analysis : Apply ANOVA to identify statistically significant differences in ee/yield .

What computational approaches predict the physicochemical properties of this compound?

Methodological Research Question
Leverage quantum chemistry (e.g., DFT for dipole moment calculation) and molecular dynamics (MD) simulations to study solvation effects. QSPR models trained on analogous alcohols (e.g., (2R)-decan-2-ol) can estimate logP, boiling points, and reactivity .

Q. Workflow Example :

Input : Optimize 3D structure using Avogadro or Gaussian.

Simulation : Run MD in explicit solvent (e.g., water/ethanol mixtures).

Validation : Compare predicted logP with experimental shake-flask data .

How to address ethical considerations in publishing conflicting data on this compound’s toxicity?

Advanced Research Question
Follow ethical guidelines :

  • Transparency : Disclose all raw data and analysis scripts in supplementary materials.
  • Conflict Resolution : Reconcile contradictions via independent replication and cite prior work objectively.
  • Data Ownership : Clarify contributions in multi-team studies to avoid authorship disputes .

Example Protocol :
If toxicity studies conflict, conduct a meta-analysis with standardized endpoints (e.g., LD50) and disclose funding sources to highlight potential biases .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.